molecular formula C24H19ClN4OS2 B2843909 3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-54-7

3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2843909
CAS RN: 847403-54-7
M. Wt: 479.01
InChI Key: YMTBHRHNQUMKLD-UHFFFAOYSA-N
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Description

3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H19ClN4OS2 and its molecular weight is 479.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

This compound belongs to a class of substances that have been synthesized for their potential pharmacological activities. For instance, research has been conducted on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating the efficiency of microwave methods in producing pharmacologically active compounds, including those with antibacterial and antifungal properties (K. Mistry & K. R. Desai, 2006). Such synthetic approaches could potentially be applied to the compound , indicating its role in the development of new therapeutic agents.

Antimicrobial and Anticancer Properties

The compound could serve as a precursor in the synthesis of novel heterocyclic compounds with promising biological activities. For example, derivatives of similar structures have been investigated for their lipase and α-glucosidase inhibition properties, showcasing the potential for treating conditions related to enzyme dysregulation (O. Bekircan, S. Ülker, & E. Menteşe, 2015). Additionally, the synthesis of such compounds has led to the discovery of structures with significant anticancer activities, highlighting the importance of exploring this compound’s derivatives in oncology research (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, & R. Lesyk, 2010).

Structural and Interaction Studies

The compound’s structure and derivatives provide a basis for understanding molecular interactions, such as π-hole tetrel bonding, which is crucial for the development of materials with specific physical properties. Studies on similar triazole derivatives have employed techniques like Hirshfeld surface analysis and DFT calculations to analyze interactions that are fundamental to the design of novel compounds with tailored properties (Muhammad Naeem Ahmed et al., 2020).

Green Synthesis and Environmental Applications

Research has also focused on the green synthesis of benzyl-substituted thiobenzoazoles, indicating an environmentally friendly approach to producing compounds with potential antifungal activities. This suggests that derivatives of the compound could be synthesized using eco-friendly methods, contributing to the search for sustainable agricultural chemicals (M. S. Ballari et al., 2017).

properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS2/c1-16-6-4-7-17(12-16)15-31-23-27-26-22(29(23)19-9-5-8-18(25)13-19)14-28-20-10-2-3-11-21(20)32-24(28)30/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTBHRHNQUMKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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